molecular formula C14H16ClN3O2 B2847302 4-{[(6-Chloroquinazolin-4-yl)amino]methyl}oxan-4-ol CAS No. 2380166-92-5

4-{[(6-Chloroquinazolin-4-yl)amino]methyl}oxan-4-ol

Cat. No.: B2847302
CAS No.: 2380166-92-5
M. Wt: 293.75
InChI Key: ARZDARRLSNUNHX-UHFFFAOYSA-N
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Description

4-{[(6-Chloroquinazolin-4-yl)amino]methyl}oxan-4-ol is a chemical compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(6-Chloroquinazolin-4-yl)amino]methyl}oxan-4-ol typically involves the nucleophilic aromatic substitution reaction of 6-chloroquinazoline with an appropriate amine. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(6-Chloroquinazolin-4-yl)amino]methyl}oxan-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce the corresponding amines .

Scientific Research Applications

4-{[(6-Chloroquinazolin-4-yl)amino]methyl}oxan-4-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[(6-Chloroquinazolin-4-yl)amino]methyl}oxan-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloroquinazolin-4-amine
  • 7-Chloro-4-aminoquinoline
  • 4,7-Dichloroquinoline

Uniqueness

4-{[(6-Chloroquinazolin-4-yl)amino]methyl}oxan-4-ol is unique due to its specific chemical structure, which imparts distinct biological activities. Compared to similar compounds, it may exhibit enhanced potency or selectivity towards certain molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

4-[[(6-chloroquinazolin-4-yl)amino]methyl]oxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2/c15-10-1-2-12-11(7-10)13(18-9-17-12)16-8-14(19)3-5-20-6-4-14/h1-2,7,9,19H,3-6,8H2,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZDARRLSNUNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC2=NC=NC3=C2C=C(C=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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